molecular formula C7H8N2O2 B2737785 2-(2-Aminopyridin-1-ium-1-yl)acetate CAS No. 126202-06-0; 479348-68-0

2-(2-Aminopyridin-1-ium-1-yl)acetate

Cat. No.: B2737785
CAS No.: 126202-06-0; 479348-68-0
M. Wt: 152.153
InChI Key: YYIQIZYEPWPVKD-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-1-ium-1-yl)acetate (CAS: 479348-68-0) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It features a pyridinium ring substituted with an amino group at the 2-position and an acetate moiety. The compound is provided as a research-grade material (≥98% purity) in 10 mM solution form, stored at room temperature with protection from light . Its solubility varies by solvent, requiring tailored preparation of stock solutions for experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopyridin-1-ium-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQIZYEPWPVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)N)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomer: 2-(4-Aminopyridin-1-ium-1-yl)acetate

This compound (CAS: N/A) shares the same molecular formula and weight as the target molecule but differs in the substitution position of the amino group (4-position instead of 2-position). The positional isomerism alters electronic distribution and steric effects:

  • Hydrogen Bonding: The 2-amino configuration may facilitate unique hydrogen-bonding patterns, influencing crystal packing or ligand-receptor interactions in biological systems .

Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS: 5552-83-0)

  • Structure : Contains a neutral pyridine ring with a methyl group at the 6-position and an ethyl acetate substituent.
  • Molecular Weight : Higher (178.21 g/mol) due to the ethyl ester and methyl group.
  • Solubility : Likely more lipophilic than the target compound, favoring organic solvents.
  • Applications : Serves as an intermediate in synthesizing pharmaceuticals or agrochemicals, leveraging the pyridine core’s stability .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A)

  • Structure : Pyrimidine ring with thioether and thietanyloxy substituents, linked to an ethyl acetate group.
  • Key Differences: The pyrimidine ring (vs.
  • Applications : Used in drug discovery for its heterocyclic diversity, possibly in antiviral or anticancer agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Solubility/Storage Applications
2-(2-Aminopyridin-1-ium-1-yl)acetate 479348-68-0 C₇H₈N₂O₂ 152.15 2-amino pyridinium, acetate Room temperature, light-sensitive Research (unspecified)
2-(4-Aminopyridin-1-ium-1-yl)acetate N/A C₇H₈N₂O₂ 152.15 4-amino pyridinium, acetate Not reported Research (structural studies)
Ethyl 2-(6-methylpyridin-2-yl)acetate 5552-83-0 C₁₀H₁₃NO₂ 178.21 Neutral pyridine, methyl, ethyl ester Likely organic solvents Pharmaceutical intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate N/A C₁₃H₁₇N₂O₃S₂ 337.41 Pyrimidine, thioether, thietanyloxy Not reported Drug discovery

Key Research Findings and Implications

  • Charge and Reactivity: The pyridinium core in this compound introduces a positive charge, enhancing aqueous solubility compared to neutral analogs like Ethyl 2-(6-methylpyridin-2-yl)acetate. This property is critical for applications requiring ionic interactions, such as catalysis or biomolecular binding .
  • Biological Relevance: While imidazole-based acetates (e.g., compounds in ) are explored for medicinal chemistry, the aminopyridinium derivatives may offer unique pharmacokinetic profiles due to their charged state .
  • Synthetic Flexibility : The acetate group in the target compound allows facile derivatization, similar to ethyl esters in , enabling modular synthesis of derivatives for structure-activity relationship studies .

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